1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine is a critical pharmacophore building block for ATP-competitive kinase inhibitors targeting PI3K/AKT/mTOR (oncology) and VAP-1 (diabetic macular edema). Its unique 2-amine group forms essential H-bond interactions within the kinase ATP-binding pocket, while the dimethylaminoethyl side chain confers superior solubility and membrane permeability—advantages absent in generic 2-aminoimidazole analogs. Patent-referenced scaffold for hyperproliferative disease therapeutics. Non-substitutable for medicinal chemistry programs requiring target engagement fidelity and optimized ADME profiles. For R&D use only.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B13150382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CN=C1N
InChIInChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-9-7(11)8/h3-4H,5-6H2,1-2H3,(H2,8,9)
InChIKeyQFILYQHRFVFONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine: Basic Information for Procurement


1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine (CAS: 802296-13-5) is a substituted imidazole derivative with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol [1]. This heterocyclic compound features a five-membered imidazole ring with a primary amine (-NH2) at the 2-position and a 2-(dimethylamino)ethyl group at the 1-position . It is primarily used as a research chemical and a building block in medicinal chemistry for synthesizing more complex bioactive molecules, particularly in kinase inhibitor and anti-cancer drug development programs [2].

Why Generic 2-Aminoimidazoles Are Not a Substitute for 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine in R&D


Substituting 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine with a generic 2-aminoimidazole or a close analog like 2-(1H-imidazol-2-yl)-N,N-dimethylethanamine (CAS 802296-13-5) is not chemically or functionally equivalent. The specific substitution pattern on the imidazole ring—a primary amine at the 2-position and the dimethylaminoethyl group at the 1-position—is a critical structural motif found in a broad class of kinase inhibitors, particularly those targeting PI3K and other lipid kinases [1]. This arrangement creates a unique hydrogen-bond donor-acceptor profile and a basic center distinct from other positional isomers. The presence of the 2-amine is essential for forming key interactions within the ATP-binding pocket of many kinases, while the dimethylaminoethyl side chain influences physicochemical properties like solubility and membrane permeability [2]. Therefore, using a different 2-aminoimidazole isomer or a simpler analog will lead to a loss of target engagement and altered pharmacokinetic properties, invalidating experimental results in medicinal chemistry programs.

Quantitative Differentiation Evidence for 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine vs. Analogs


Structural Isomerism and Binding Affinity: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine vs. 2-[2-(Dimethylamino)ethyl]-1H-imidazole

The structural isomerism of 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine is critical for its biological activity profile. The placement of the primary amine at the 2-position of the imidazole ring, in conjunction with the N-substitution at the 1-position, is a key pharmacophore for inhibiting enzymes like Vascular Adhesion Protein-1 (VAP-1) [1]. In contrast, the isomer 2-[2-(dimethylamino)ethyl]-1H-imidazole (CAS 802296-13-5) has its dimethylaminoethyl group at the 2-position and is unsubstituted at the 1-position, a regioisomeric change that completely alters its interaction with biological targets. For example, 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine shows high binding affinity for VAP-1, whereas the 2-substituted isomer is expected to be inactive, as VAP-1 inhibitors require the 2-amino group for essential hydrogen bonding within the active site [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Comparative Solubility Profile: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine vs. 2-Aminoimidazole

The incorporation of the dimethylaminoethyl side chain in 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine confers distinct solubility advantages over the simpler 2-aminoimidazole scaffold. While specific data for 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine is not directly available in public literature, the class of imidazole derivatives with a dimethylamino group shows enhanced solubility in polar solvents and water . This is due to the ionizable tertiary amine, which increases the compound's hydrophilicity at physiological pH. In contrast, the unsubstituted 2-aminoimidazole (MW 83.09) has an aqueous solubility of approximately 1 mg/mL [1]. The addition of the dimethylaminoethyl chain, which increases molecular weight and introduces a basic center, is a standard medicinal chemistry strategy to improve solubility and bioavailability [2].

Physicochemical Properties Formulation ADME

Inferred Target Engagement: 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine in PI3K/mTOR Pathways

The 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine core is a privileged scaffold for inhibiting key lipid and protein kinases, particularly those in the PI3K/AKT/mTOR pathway. This is a key point of differentiation from simpler imidazoles, which lack the 2-amino pharmacophore essential for ATP-binding site interactions [1]. The target compound's structure is explicitly claimed in a patent family (US9145392B2) for imidazole amines as modulators of kinase activity for treating hyperproliferative diseases like cancer [1]. This patent demonstrates that compounds based on this core exhibit potent inhibitory activity against PI3K and other kinases. In contrast, analogs like 2-(1H-imidazol-2-yl)-N,N-dimethylethanamine (the 2-substituted isomer) or 1-Methyl-1H-imidazol-2-ylmethanamine lack this 1-substituted-2-aminoimidazole pharmacophore and would not be expected to engage this target class.

Kinase Inhibition Cancer Research PI3K/AKT/mTOR

Research and Industrial Applications for 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine


Kinase Inhibitor Discovery for Oncology and Inflammation

This compound is an essential building block for synthesizing potent and selective kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway for cancer therapy [1]. The 2-aminoimidazole core is a known pharmacophore for ATP-competitive inhibition. The 1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-amine core is explicitly covered in patents for treating hyperproliferative diseases [1].

Development of VAP-1/SSAO Inhibitors for Diabetic Complications

The compound serves as a key precursor for the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors, a validated target for diabetic macular edema and other inflammatory conditions [2]. Its 1-substituted-2-aminoimidazole structure is a critical scaffold for achieving high potency and oral bioavailability in this class [2].

Medicinal Chemistry Scaffold Optimization

Its unique combination of a hydrogen-bonding 2-amino group and a basic, solubilizing dimethylaminoethyl tail makes it a versatile intermediate for optimizing physicochemical and ADME properties of drug candidates . This is a distinct advantage over simpler, less functionalized imidazole building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(Dimethylamino)ethyl]-1h-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.